[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride

Catalog No.
S6618888
CAS No.
1185115-32-5
M.F
C5H10Cl2N2S
M. Wt
201.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydroch...

CAS Number

1185115-32-5

Product Name

[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride

IUPAC Name

(5-methyl-1,3-thiazol-2-yl)methanamine;dihydrochloride

Molecular Formula

C5H10Cl2N2S

Molecular Weight

201.12 g/mol

InChI

InChI=1S/C5H8N2S.2ClH/c1-4-3-7-5(2-6)8-4;;/h3H,2,6H2,1H3;2*1H

InChI Key

GFEBIKMPQVAQOC-UHFFFAOYSA-N

SMILES

CC1=CN=C(S1)CN.Cl.Cl

Canonical SMILES

CC1=CN=C(S1)CN.Cl.Cl

The exact mass of the compound [(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride is 199.9941749 g/mol and the complexity rating of the compound is 76.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride is a chemical compound characterized by its thiazole structure, which includes both sulfur and nitrogen atoms within a five-membered ring. Its molecular formula is C₆H₁₂Cl₂N₂S, and it has a molecular weight of approximately 215.14 g/mol. The compound is known for its potential applications in medicinal chemistry, particularly due to its biological activity against various pathogens and its role in bio

  • Potential skin and eye irritant: The amine group and the chloride ions could be irritating upon contact.
  • Potential respiratory irritant: Inhalation of dust particles might irritate the respiratory tract.
Typical of amines and thiazoles. These include:

  • Alkylation: The thiazole nitrogen can participate in nucleophilic substitutions, allowing for the introduction of alkyl groups.
  • Acylation: The amine group can react with acyl chlorides to form amides.
  • Condensation Reactions: It may also engage in condensation with aldehydes or ketones, leading to the formation of imines or related compounds.

These reactions are fundamental for synthesizing derivatives that could enhance biological activity or alter pharmacokinetic properties .

[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride exhibits significant biological activities:

  • Antimicrobial Properties: It has demonstrated effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
  • Enzyme Inhibition: Studies indicate that it can inhibit enzymes such as α-glucosidase and β-glucosidase, which are important in carbohydrate metabolism. This inhibition could have implications for diabetes management .
  • Cellular Effects: The compound influences cell signaling pathways related to inflammation and apoptosis, suggesting potential roles in therapeutic interventions for inflammatory diseases .

Synthesis of [(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride can be achieved through several methods:

  • Direct Amination: Starting from 5-methylthiazole, the compound can be synthesized by reacting it with formaldehyde and an amine source under acidic conditions.
  • Thiazole Derivatives: Thiazole derivatives can be synthesized through cyclization reactions involving appropriate precursors like α-halo ketones or aldehydes with thiourea.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies to yield the desired dihydrochloride salt form .

The applications of [(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride are diverse:

  • Pharmaceutical Development: Its antimicrobial properties make it a candidate for drug development aimed at treating infections.
  • Biochemical Research: It serves as a tool in studying enzyme kinetics and cellular signaling pathways.
  • Agricultural Chemistry: Potential applications include the development of agrochemicals that target specific pathogens affecting crops .

Interaction studies have revealed that [(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride can bind to various biological targets:

  • Enzyme Interactions: The compound has been shown to interact with key metabolic enzymes, influencing their activity and potentially altering metabolic pathways.
  • Protein Binding Studies: Research indicates that it may bind to specific proteins involved in stress responses, although detailed mechanisms remain to be fully elucidated .

Several compounds share structural similarities with [(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-Ethyl-4-methylthiazoleContains ethyl group on thiazoleDifferent alkyl substitution affects activity
2-AminomethylthiazoleLacks methyl group at position 5Altered biological activity profile
Benzothiazole derivativesContains benzene ringEnhanced stability but differing reactivity
1,3-Thiazolidine derivativesCyclic structureDifferent pharmacological profiles

[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride's unique thiazole structure combined with the methyl group at position 5 contributes to its specific biological activities and potential applications in medicinal chemistry.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

199.9941749 g/mol

Monoisotopic Mass

199.9941749 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-23-2023

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